
Tos-PEG4-t-butyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG4-Boc involves the reaction of tosyl chloride with a PEG4-t-butyl ester. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the tosylated product. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of Tos-PEG4-Boc follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity of the final product. The compound is usually stored at low temperatures to maintain its stability .
Types of Reactions:
Substitution Reactions: Tos-PEG4-Boc can undergo nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions to yield the free acid form.
Common Reagents and Conditions:
Bases: Triethylamine is commonly used in the synthesis of Tos-PEG4-Boc.
Acids: Trifluoroacetic acid is used for deprotection of the t-butyl ester group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Deprotected Products: The free acid form of the PEG linker is obtained after deprotection.
Scientific Research Applications
Scientific Research Applications
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Drug Delivery Systems
- Tos-PEG4-t-butyl ester is utilized to improve the solubility and bioavailability of therapeutic agents. The PEG spacer enhances circulation time in the bloodstream, which is crucial for effective drug delivery.
- Case Study : A study demonstrated that conjugating drugs with this compound significantly reduced toxicity while enhancing therapeutic efficacy in cancer treatment .
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Bioconjugation
- The compound acts as a linker molecule that facilitates the conjugation of biomolecules such as proteins and nucleic acids. This is particularly useful in creating stable conjugates for diagnostics and therapeutic applications.
- Mechanism : The azide functional group allows for efficient click chemistry reactions, enabling the attachment of various biomolecules through copper-catalyzed azide-alkyne cycloaddition .
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Proteolysis Targeting Chimera (PROTAC) Technology
- This compound is employed in PROTACs to induce targeted degradation of specific proteins via the ubiquitin-proteasome system. This technology has significant implications for cancer therapy and other diseases.
- Example : It has been used to synthesize PROTACs that selectively degrade proteins involved in tumor progression .
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Biosensors and Probes
- The compound can be modified to create biocompatible probes for detecting specific biomarkers in biological samples. Its hydrophilicity reduces non-specific interactions, enhancing detection accuracy.
- Application : Researchers have developed biosensors using this compound that can selectively bind to cancer biomarkers, facilitating early diagnosis .
Mechanism of Action
Tos-PEG4-Boc functions as a linker in PROTACs, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component provides flexibility and solubility, enhancing the overall efficacy of the PROTAC molecule .
Comparison with Similar Compounds
Tos-PEG4-CH2-Boc: Another PEG-based linker used in PROTAC synthesis.
Tos-PEG4-NH2: A PEG linker with an amine group, used for different types of conjugation reactions.
Uniqueness: Tos-PEG4-Boc is unique due to its t-butyl ester group, which provides stability and ease of deprotection. Its PEG4 chain offers optimal length for flexibility and solubility in various applications .
Biological Activity
Tos-PEG4-t-butyl ester is a versatile chemical compound extensively utilized in drug design and bioconjugation due to its unique structural features. This article delves into its biological activity, mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound consists of a polyethylene glycol (PEG) spacer, a tosyl group, and a t-butyl ester group. Its molecular formula is with a molecular weight of 432.53 g/mol. The presence of the PEG moiety enhances aqueous solubility, making it suitable for biological applications. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating various chemical transformations .
The primary function of this compound is as a linker molecule in bioconjugation reactions. It does not exhibit direct biological activity but plays a crucial role in the synthesis of compounds that do. The compound's mechanism involves:
- Nucleophilic Substitution : The tosyl group can be replaced by nucleophiles such as thiols or amines, forming stable thioether or amide bonds .
- Controlled Activation : The t-butyl ester can be deprotected under acidic conditions to yield free carboxylic acids, which can then undergo conjugation with biomolecules through amide coupling reactions .
Applications in Drug Development
This compound has been instrumental in developing Proteolysis Targeting Chimeras (PROTACs) , which are designed to selectively degrade target proteins. A notable example includes its use in synthesizing BI-3663, a selective PROTAC targeting Protein Tyrosine Kinase 2 (PTK2) and Focal Adhesion Kinase (FAK) with an impressive IC50 value of 18 nM. This demonstrates its efficacy as a linker component in targeted protein degradation strategies.
Table 1: Comparison of PROTACs Developed Using this compound
Case Studies and Research Findings
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Synthesis and Evaluation :
Research has shown that this compound can be synthesized through various methods, including the reaction of tosyl chloride with t-butyl 12-hydroxy-4,7,10-trioxadodecanoate in the presence of triethylamine. This approach yields high-purity products suitable for further applications. -
Bioconjugation Studies :
Interaction studies indicate that this compound forms stable conjugates with proteins or other biomolecules. The tosyl group's reactivity allows for efficient conjugation processes essential for developing targeted therapies. -
Comparative Analysis :
In comparison to other PEG linkers or t-butyl esters, this compound exhibits superior solubility and reactivity profiles, making it a preferred choice in many bioconjugation applications .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural integrity of Tos-PEG4-t-butyl ester post-synthesis?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify the presence of characteristic peaks (e.g., t-butyl protons at ~1.4 ppm and PEG4 chain signals). High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) can assess purity, while mass spectrometry (MS) confirms molecular weight. Ensure integration of NMR peaks matches expected proton ratios and compare retention times in HPLC with reference standards .
Q. What are the critical parameters to control during storage of this compound to maintain its reactivity in conjugation reactions?
- Methodological Answer : Store the compound at -20°C in anhydrous conditions (e.g., sealed with desiccants) to prevent hydrolysis of the t-butyl ester. Avoid repeated freeze-thaw cycles by aliquoting. Regularly monitor purity via HPLC, especially after prolonged storage, to detect degradation products .
Q. How should researchers document experimental procedures for this compound-mediated bioconjugation to ensure reproducibility?
- Methodological Answer : Include detailed protocols for reaction stoichiometry (molar ratios), solvent systems (e.g., DMF or DMSO), reaction duration, and purification methods (e.g., dialysis or size-exclusion chromatography). Specify batch-specific data, such as purity and water content, and cite characterization spectra (NMR, MS) in supplementary materials .
Q. What spectroscopic signatures (NMR, IR, MS) are characteristic of successful this compound formation?
- Methodological Answer : In H NMR, expect a singlet at ~1.4 ppm for the t-butyl group and multiplet signals between 3.5–3.7 ppm for PEG4 methylene protons. Infrared (IR) spectroscopy should show ester C=O stretching at ~1720 cm. MS (ESI+) should display the molecular ion peak [M+Na] at m/z corresponding to the molecular formula .
Q. What control experiments are essential when assessing this compound specificity in multi-component conjugation systems?
- Methodological Answer : Include negative controls without the target nucleophile (e.g., amine-containing molecules) to confirm no non-specific reactivity. Use competition assays with excess non-target molecules (e.g., glycine) to evaluate selectivity. Monitor reaction progress via HPLC or gel electrophoresis .
Advanced Research Questions
Q. How can Taguchi experimental design optimize the synthesis yield of this compound?
- Methodological Answer : Apply an L9 orthogonal array to test four parameters at three levels (e.g., reaction temperature: 0°C, 25°C, 40°C; catalyst concentration: 1%, 2%, 3%). Use QUALITEK-4 software to calculate signal-to-noise (S/N) ratios for "larger-the-better" yield optimization. Validate optimized conditions with triplicate runs and ANOVA to identify significant factors (e.g., catalyst concentration contributes 77.6% variance) .
Q. What statistical approaches effectively analyze discrepancies in reaction yields between batches synthesized under identical conditions?
- Methodological Answer : Perform a Grubbs' test to detect outliers. Use multivariate analysis (e.g., PCA) to identify hidden variables (e.g., trace moisture levels). Apply t-tests with Bonferroni correction for pairwise batch comparisons. Report 95% confidence intervals for yield ranges and standard deviations .
Q. How can time-resolved kinetic studies investigate the hydrolysis stability of the t-butyl ester group under physiological pH?
- Methodological Answer : Prepare buffered solutions (pH 7.4, 37°C) and monitor hydrolysis via HPLC at fixed intervals (0, 6, 12, 24 hrs). Fit data to a first-order kinetic model () to calculate half-life. Compare activation energy () using Arrhenius plots across pH 5.0–8.0 .
Q. What methodology determines the optimal molar ratio of this compound to nucleophiles in aqueous vs. organic media?
- Methodological Answer : Conduct a DoE (Design of Experiments) with varying molar ratios (1:1 to 1:5) in PBS (pH 7.4) and DMF. Quantify conjugation efficiency via MALDI-TOF MS or fluorescence labeling. Use response surface modeling to identify the ratio maximizing yield while minimizing byproducts (e.g., di-adducts) .
Q. What orthogonal protection strategies prevent cross-reactivity in sequential conjugation protocols using this compound?
- Methodological Answer : Pair the t-butyl ester with acid-labile groups (e.g., Fmoc) or photolabile protections (e.g., NVOC). Use kinetic selectivity: activate this compound with Hünig's base in THF first, then deprotect secondary groups with TFA for subsequent reactions. Validate specificity via LC-MS after each step .
Q. Data Presentation and Validation Guidelines
- Tables : Include yield optimization results (Taguchi S/N ratios) and kinetic parameters (half-life, ) .
- Figures : NMR spectra with annotated peaks, HPLC chromatograms showing purity, and Arrhenius plots for hydrolysis studies .
- Statistical Reporting : Provide ANOVA tables with F-values and p-values, confidence intervals for batch yields, and PCA loadings for multivariate analysis .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWIVKRAHBPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120878 | |
Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217817-01-1 | |
Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tos-PEG4-t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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